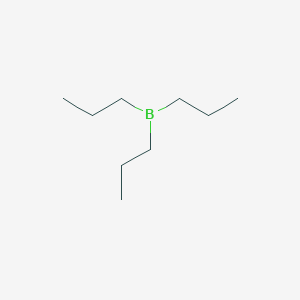

Tripropylborane

Description

Properties

IUPAC Name |

tripropylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPKTELQGVLZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC)(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149695 | |

| Record name | Borane, tripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116-61-6 | |

| Record name | Tripropylborane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borane, tripropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, tripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Tripropylborane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to tripropylborane, a versatile organoboron reagent with applications in organic synthesis. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflows.

Introduction

This compound ((C₃H₇)₃B) is a trialkylborane that serves as a valuable intermediate in organic chemistry. Its utility stems from the unique reactivity of the boron-carbon bond, which can be readily transformed into a variety of functional groups. This guide focuses on the two principal methods for its laboratory-scale synthesis: the hydroboration of propene and the reaction of a propyl Grignard reagent with a suitable boron precursor.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its synthesis.

| Property | Value |

| Molecular Formula | C₉H₂₁B |

| Molecular Weight | 140.08 g/mol |

| Boiling Point | 156 °C at 760 mmHg |

| Density | 0.726 g/cm³ at 20 °C |

| ¹¹B NMR Chemical Shift | δ ≈ 83-93 ppm (relative to BF₃·OEt₂)[1] |

| ¹H NMR Chemical Shift | See Experimental Data section |

| ¹³C NMR Chemical Shift | See Experimental Data section |

Synthetic Methodologies

This section provides detailed experimental protocols for the two primary methods of synthesizing this compound.

Method 1: Hydroboration of Propene

This method involves the direct addition of a boron-hydrogen bond across the double bond of propene. For laboratory-scale synthesis, diborane (B₂H₆) can be generated in situ from sodium borohydride and a Lewis acid, such as boron trifluoride etherate, or by the reaction of sodium borohydride with iodine.

Experimental Protocol: In-situ Generation of Diborane and Hydroboration

Materials:

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Propene (gas)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Dry ice/acetone bath

Procedure:

-

A three-necked, round-bottomed flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a condenser topped with a nitrogen/argon inlet is flame-dried and allowed to cool under a stream of inert gas.

-

The flask is charged with sodium borohydride (1.0 eq) and anhydrous THF.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of boron trifluoride etherate (1.1 eq) in anhydrous THF is added dropwise from the dropping funnel with vigorous stirring. The generated diborane is passed through a tube containing potassium borohydride on glass wool to remove any residual BF₃.

-

Propene gas is then bubbled through the THF solution containing the in situ generated diborane at 0 °C. The reaction is monitored by the uptake of propene.

-

The reaction is typically complete after 1-2 hours, at which point the flow of propene is stopped.

-

The reaction mixture, containing this compound in THF, can be used directly for subsequent reactions or the this compound can be isolated.

Purification:

-

The THF is removed under reduced pressure.

-

The crude this compound is then purified by distillation under reduced pressure. The boiling point of this compound is 156 °C at atmospheric pressure, but a vacuum distillation is recommended to prevent decomposition at high temperatures.[2]

Method 2: Grignard Reaction

This method involves the reaction of a propyl Grignard reagent, typically propylmagnesium bromide, with a boron halide or borate ester. Boron trifluoride etherate is a commonly used and convenient source of boron.[3]

Experimental Protocol: Reaction of Propylmagnesium Bromide with Boron Trifluoride Etherate

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

Preparation of Propylmagnesium Bromide:

-

A three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried and cooled under an inert atmosphere.

-

Magnesium turnings (3.3 eq) and a small crystal of iodine are placed in the flask.

-

A solution of 1-bromopropane (3.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, the remaining 1-bromopropane solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Boron Trifluoride Etherate:

-

The Grignard solution is cooled in an ice bath.

-

A solution of boron trifluoride etherate (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up and Purification:

-

The reaction mixture is carefully hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The ethereal layer is decanted, and the solid residue is washed with several portions of anhydrous diethyl ether.

-

The combined ethereal extracts are dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation at atmospheric pressure.

-

The resulting crude this compound is purified by vacuum distillation.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic methods for this compound.

Caption: Synthetic routes to this compound.

Safety and Handling

-

This compound: this compound is a pyrophoric liquid, meaning it can ignite spontaneously in air. It is also highly reactive with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Diborane: Diborane is a highly toxic and flammable gas. In-situ generation is recommended to avoid handling the pure gas.

-

Grignard Reagents: Grignard reagents are highly reactive and sensitive to moisture and air. Anhydrous solvents and an inert atmosphere are essential for their preparation and use.

-

Boron Trifluoride Etherate: BF₃·OEt₂ is a corrosive and moisture-sensitive Lewis acid. It should be handled in a fume hood with appropriate personal protective equipment.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified individuals in a laboratory setting. Appropriate safety precautions must be taken at all times.

References

An In-depth Technical Guide to the Physical Properties of Tripropylborane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylborane is an organoboron compound with significant applications in organic synthesis. As a trialkylborane, it serves as a versatile reagent and catalyst in various chemical transformations. A thorough understanding of its physical properties is paramount for its safe handling, effective use in experimental design, and for the development of robust synthetic methodologies. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a logical framework for understanding the interplay of these properties.

Core Physical Properties

The physical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory use.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₂₁B | [1] |

| Molecular Weight | 140.08 g/mol | [1] |

| Appearance | Colorless liquid | |

| Odor | Fishy | |

| Density | 0.7204 g/cm³ at 20 °C | |

| Boiling Point | 156-159 °C at 760 mmHg | |

| Melting Point | -56 °C | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethers, hydrocarbons (e.g., THF, diethyl ether, hexanes) | |

| Refractive Index | 1.4135 at 20 °C |

Experimental Protocols

Given the air- and moisture-sensitive nature of this compound, all experimental procedures for the determination of its physical properties must be conducted under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.

Synthesis of this compound

A standard method for the preparation of this compound involves the reaction of a Grignard reagent with a boron trihalide, typically boron trifluoride etherate.

Reaction: 3 CH₃CH₂CH₂MgBr + BF₃·O(C₂H₅)₂ → B(CH₂CH₂CH₃)₃ + 3 MgBrF + (C₂H₅)₂O

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is charged with magnesium turnings.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (propylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary.

-

After the formation of the Grignard reagent is complete, the solution is cooled in an ice bath.

-

A solution of boron trifluoride etherate in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure complete reaction.

-

The reaction mixture is then cooled, and the magnesium salts are allowed to precipitate.

-

The supernatant liquid containing this compound is transferred via cannula to a distillation apparatus.

-

The diethyl ether is removed by distillation at atmospheric pressure.

-

The remaining this compound is then purified by fractional distillation under reduced pressure.

Determination of Boiling Point

The boiling point of the air-sensitive this compound is determined using a micro-boiling point apparatus under an inert atmosphere.[2]

Apparatus:

-

Thiele tube or a similar micro-boiling point apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Inert heating fluid (e.g., silicone oil)

-

Schlenk line for inert atmosphere

Procedure:

-

A small volume of purified this compound is placed in the small test tube under a stream of inert gas.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer and placed in the Thiele tube containing the heating fluid.

-

The apparatus is heated gently and slowly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands and is replaced by the vapor of the liquid.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube after the heating is discontinued and the apparatus is allowed to cool slightly.[2] This indicates that the vapor pressure of the sample is equal to the external pressure.

Determination of Density

The density of this compound is determined using a pycnometer, a specialized flask for accurately measuring the volume of a liquid.[3][4] All manipulations are performed under an inert atmosphere.

Apparatus:

-

Pycnometer of a known volume

-

Analytical balance

-

Glovebox or Schlenk line

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

Inside a glovebox or using a Schlenk line, the pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is carefully inserted, and any excess liquid is wiped from the exterior.

-

The filled pycnometer is then weighed accurately.

-

The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Determination of Melting Point

The melting point of this compound, which is a low-temperature liquid, is determined using a cryostat or a low-temperature melting point apparatus.

Apparatus:

-

Melting point apparatus with a cooling stage (cryostat)

-

Sample holder (e.g., capillary tube)

-

Inert atmosphere chamber

Procedure:

-

A small sample of this compound is sealed in a capillary tube under an inert atmosphere.

-

The capillary tube is placed in the cooling stage of the melting point apparatus.

-

The sample is frozen by lowering the temperature significantly below the expected melting point.

-

The temperature is then slowly increased at a controlled rate.

-

The melting point is recorded as the temperature at which the first signs of melting are observed until the entire sample becomes a clear liquid.

Determination of Solubility

The solubility of this compound is determined by qualitative observation of miscibility with various solvents under an inert atmosphere.

Procedure:

-

In a glovebox, a small, known volume of this compound (e.g., 0.1 mL) is added to a vial.

-

A known volume of the test solvent (e.g., 1 mL of deionized water, diethyl ether, or hexane, all deoxygenated) is added to the vial.

-

The vial is sealed and agitated.

-

The mixture is observed for the formation of a single homogeneous phase (soluble) or two distinct layers (insoluble).

Visualization of Property Relationships

The following diagram illustrates the logical flow and relationship between the fundamental properties of this compound and the experimental methodologies used for their determination.

Safety and Handling

This compound is a pyrophoric compound, meaning it can ignite spontaneously upon contact with air. It is also highly reactive with water and other protic solvents. Therefore, strict adherence to safety protocols is essential.

-

Handling: All manipulations must be carried out under an inert atmosphere (argon or nitrogen) in a well-maintained glovebox or using Schlenk techniques.

-

Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves) must be worn at all times.

-

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition.

-

Spills: In the event of a spill, do not use water. The spill should be covered with a dry, inert absorbent material such as sand or vermiculite, and then cautiously quenched with a less reactive alcohol like isopropanol before final disposal.

This technical guide provides a foundational understanding of the physical properties of this compound, essential for its safe and effective use in a research and development setting. For further details on specific applications, consulting primary scientific literature is recommended.

References

Tripropylborane: A Comprehensive Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, this document provides an in-depth guide to tripropylborane, covering its fundamental identifiers, physicochemical properties, and key applications.

Core Identifiers and Descriptors

This compound, a significant organoboron compound, is uniquely identified by a range of chemical descriptors essential for database searches and regulatory compliance. Its Chemical Abstracts Service (CAS) number is 1116-61-6.[1][2][3][4][5] Further identification is provided by its PubChem Compound Identification (CID) of 14224.[1][6][7]

For unambiguous structural representation, the International Chemical Identifier (InChI) and its hashed version, the InChIKey, are crucial. The InChI for this compound is InChI=1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3.[1][5][7][8] The corresponding InChIKey is ZMPKTELQGVLZTD-UHFFFAOYSA-N.[1][4][5][7][8] The Simplified Molecular Input Line Entry System (SMILES) string, B(CCC)(CCC)CCC, offers a concise representation of its structure.[1][3][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a comparative overview of its characteristics.

| Property | Value | Source |

| Molecular Formula | C9H21B | [1][2][5][7][8] |

| Molecular Weight | 140.08 g/mol | [1][4] |

| CAS Number | 1116-61-6 | [1][2][3][4][5] |

| PubChem CID | 14224 | [1][6][7] |

| Boiling Point | 159 °C | [2] |

| Melting Point | -56 °C | [2] |

| Density | 0.7204 g/cm³ | [2][9] |

| InChI | InChI=1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | [1][5][7][8] |

| InChIKey | ZMPKTELQGVLZTD-UHFFFAOYSA-N | [1][4][5][7][8] |

| SMILES | B(CCC)(CCC)CCC | [1][3][8] |

Reactivity and Applications

This compound is a versatile reagent in organic synthesis. Its utility stems from the electron-deficient nature of the boron atom, which makes it a Lewis acid. This property allows it to readily form adducts with various nucleophiles.

One of the notable applications of this compound is in radical-mediated reactions. It can initiate radical chain reactions and is particularly useful for deoxygenation reactions, such as the Barton-McCombie deoxygenation.

A simplified representation of the formation of an ate complex, a key step in many reactions involving this compound, is depicted below. The nucleophile attacks the electron-deficient boron atom, forming a tetracoordinate boron species.

Experimental Protocols

While specific experimental protocols are highly dependent on the desired transformation, a general procedure for a reaction involving this compound as a radical initiator is outlined below. This is a representative example and should be adapted based on the specific substrate and reaction conditions.

General Procedure for a Radical Deoxygenation using this compound:

-

Preparation: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of this compound. All glassware should be oven-dried and cooled under a stream of inert gas.

-

Reaction Setup: The substrate (e.g., a xanthate derivative of an alcohol) is dissolved in a suitable anhydrous solvent (e.g., toluene or benzene) in the reaction flask.

-

Initiation: this compound (typically as a 1 M solution in a suitable solvent) is added dropwise to the reaction mixture at room temperature or elevated temperature, depending on the specific protocol. A radical scavenger, such as tributyltin hydride, is often added concurrently.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched, often by the addition of a proton source like methanol. The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified using standard techniques, such as column chromatography, to isolate the desired deoxygenated compound.

Note: this compound is a pyrophoric compound and should be handled with extreme care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including fire-retardant lab coats, safety glasses, and gloves, is mandatory.

References

- 1. This compound | C9H21B | CID 14224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Borane, tripropyl- (CAS 1116-61-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | 1116-61-6 | Benchchem [benchchem.com]

- 5. Borane, tripropyl- [webbook.nist.gov]

- 6. This compound | C9H21B | CID 14224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 9. echemi.com [echemi.com]

Tripropylborane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for tripropylborane. The information is intended to equip laboratory personnel with the knowledge necessary to work with this reagent safely.

Hazard Identification and Physical Properties

This compound is a colorless, flammable liquid with a characteristic fishy odor.[1] It is crucial to understand its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₁B | [1][2] |

| Molar Mass | 140.07 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Fishy | [1] |

| Density | 0.7204 g/mL | [1] |

| Melting Point | -56 °C | [1] |

| Boiling Point | 159 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., ethers, aromatic hydrocarbons); Insoluble in water. | [1][3] |

| Reactivity | Reacts with oxygen.[3] |

Health Hazards and First Aid Measures

This compound is irritating to the skin, eyes, and respiratory tract.[1] Direct contact should be avoided at all times.

Experimental Protocol: First Aid Procedures

In case of exposure, follow these steps immediately:

-

Eye Contact:

-

Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Seek immediate medical attention.

-

-

Skin Contact:

-

Immediately wash the affected area with soap and plenty of water.

-

Remove contaminated clothing and shoes.

-

Seek medical attention if irritation persists.

-

-

Inhalation:

-

Move the individual to fresh air at once.

-

If breathing has stopped, perform artificial respiration.

-

Keep the person warm and at rest.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do not induce vomiting.

-

If the person is conscious, rinse their mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

-

Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and exposure.

Experimental Protocol: Safe Handling

-

Ventilation: Always work in a well-ventilated area, preferably in a chemical fume hood.

-

Inert Atmosphere: Due to its reactivity with air, handle this compound under an inert atmosphere, such as nitrogen or argon.[1][3]

-

Ignition Sources: Keep away from open flames, sparks, and heat.[1][4] Use spark-proof tools and explosion-proof equipment.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A flame-retardant lab coat and closed-toe shoes.

-

-

Grounding: Ground and bond containers when transferring material to prevent static discharge.

Experimental Protocol: Storage

-

Container: Store in a tightly closed container.

-

Atmosphere: Store under an inert gas (e.g., nitrogen) to maintain stability.[3]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4]

-

Segregation: Store away from oxidizing agents.

Emergency Procedures

In the event of a spill or fire, follow these procedures carefully.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use water, as it may react with the substance.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill Response Workflow

Caption: Workflow for handling a this compound spill.

Experimental Protocol: Spill Cleanup

-

Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the vicinity.

-

Containment:

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.

-

-

Collection:

-

Using non-sparking tools, carefully collect the absorbed material and place it into a tightly sealed container for disposal.

-

-

Decontamination:

-

Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

All cleaning materials should be collected and disposed of as hazardous waste.

-

-

Reporting: Report the incident to the appropriate safety officer.

References

The Genesis of a Synthetic Powerhouse: A Historical Guide to Trialkylborane Chemistry

For decades, the field of organic synthesis has been profoundly shaped by the chemistry of trialkylboranes. These versatile organoboron compounds, once curiosities, have become indispensable intermediates for the construction of complex molecules, impacting everything from fundamental research to the development of life-saving pharmaceuticals. This technical guide traces the historical development of trialkylborane chemistry, from its early beginnings to the revolutionary discoveries that cemented its role as a cornerstone of modern synthetic strategy. It provides researchers, scientists, and drug development professionals with an in-depth look at the core principles, key experimental methods, and the logical progression of this remarkable class of reagents.

Early Explorations: The Pre-Hydroboration Era

The story of organoboranes begins long before their widespread application. The first triarylborane was reported as early as 1885.[1] However, the synthesis of their trialkyl counterparts remained a challenge. A significant step forward came in the 1920s from the laboratory of Alfred E. Stock, who is often considered a father of boron hydride chemistry, and from the work of Krause and co-workers. They developed methods for preparing trialkyl- and triarylboranes using the transmetalation reaction of boron trihalides (like BF₃) with organometallic reagents such as Grignard or organozinc compounds.[1]

These early methods, while foundational, were often limited in scope and practicality. The organometallic reagents required were highly reactive and sensitive, and the reactions did not offer the functional group tolerance that would be required for broad synthetic utility. Trialkylboranes remained largely academic curiosities, their full potential unrealized.

A Nobel-Winning Revolution: The Discovery of Hydroboration

The landscape of organoboron chemistry was irrevocably changed in the 1950s through the pioneering work of Herbert C. Brown at Purdue University, for which he shared the Nobel Prize in Chemistry in 1979.[2][3] His journey began during World War II with the investigation of volatile uranium compounds, which led to the co-discovery of sodium borohydride (NaBH₄), a mild and selective reducing agent.[4][5]

The pivotal discovery, however, was serendipitous. In the late 1950s, Brown's group was studying the reduction of esters with diborane (B₂H₆) when a co-worker, Subba Rao, noticed that the reaction with an unsaturated ester consumed more borane than expected.[6] This observation led to the exploration of the direct addition of the boron-hydrogen bond across a carbon-carbon double bond—a reaction Brown termed "hydroboration."[2][7]

The two-step sequence of hydroboration followed by oxidation of the resulting trialkylborane intermediate with alkaline hydrogen peroxide provided a remarkably simple and efficient method for the hydration of alkenes.[7] This hydroboration-oxidation reaction was groundbreaking for two key reasons:

-

Regioselectivity: The reaction proceeds with anti-Markovnikov selectivity, meaning the hydroxyl group is placed on the less substituted carbon of the double bond. This was a complementary and powerful alternative to existing hydration methods.[7][8]

-

Stereospecificity: The reaction is a syn-addition, with both the hydrogen and boron atoms adding to the same face of the double bond. The subsequent oxidation occurs with retention of configuration, allowing for precise stereochemical control.[8]

This unprecedented control over regiochemistry and stereochemistry elevated trialkylboranes from obscurity to synthetic stardom.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]

- 3. Dynamics and the Failure of Transition State Theory in Alkene Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. US2923740A - Preparation of trialkylboranes - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Theoretical and Computational Explorations of Tripropylborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylborane (TPB), a trialkylborane with the chemical formula B(CH₂CH₂CH₃)₃, is a versatile organoboron compound with significant applications in organic synthesis. Its utility stems from the unique electronic nature of the boron atom, which possesses a vacant p-orbital, rendering it a potent Lewis acid and electrophile.[1] This inherent reactivity allows this compound and other trialkylboranes to participate in a wide array of chemical transformations, most notably hydroboration and the formation of "ate" complexes, which are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds.[1]

Computational and theoretical studies have become indispensable tools for elucidating the intricate mechanisms, structures, and energetics of reactions involving this compound.[2] Methodologies such as Density Functional Theory (DFT) provide profound insights into molecular geometries, vibrational frequencies, and reaction pathways, complementing experimental findings and guiding the design of novel synthetic strategies.[2] This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, focusing on its molecular structure, key reaction pathways, and the computational protocols employed in its investigation. While a comprehensive, publicly available computational dataset specifically for this compound is not readily found in the literature, this guide presents representative data and generalized protocols based on studies of closely related trialkylboranes.

Data Presentation: Molecular Geometry of a Representative Trialkylborane

Due to the limited availability of published, comprehensive computational data specifically for this compound, the following table presents calculated geometric parameters for trimethylborane (B(CH₃)₃), a smaller and more extensively studied trialkylborane. This data is illustrative of the typical structural parameters obtained from DFT calculations and provides a basis for understanding the geometry of this compound. The calculations are typically performed at a specific level of theory, for instance, B3LYP with a 6-31G(d) basis set.

| Parameter | Value |

| Bond Lengths (Å) | |

| B-C | 1.57 |

| C-H | 1.10 |

| **Bond Angles (°) ** | |

| C-B-C | 120.0 |

| B-C-H | 110.5 |

| H-C-H | 108.4 |

Vibrational Frequencies of a Representative Trialkylborane

Vibrational frequency analysis is a crucial computational tool for characterizing stationary points on a potential energy surface and for predicting infrared (IR) and Raman spectra. The following table provides a selection of calculated vibrational frequencies for trimethylborane, illustrating the types of vibrational modes observed in trialkylboranes.

| **Frequency (cm⁻¹) ** | Assignment |

| ~2980 | C-H stretch (asymmetric) |

| ~2900 | C-H stretch (symmetric) |

| ~1450 | CH₃ deformation (asymmetric) |

| ~1320 | CH₃ deformation (symmetric) |

| ~1150 | B-C stretch (asymmetric) |

| ~670 | B-C stretch (symmetric) |

Experimental Protocols: Computational Methodology for Trialkylborane Studies

The following outlines a generalized computational protocol for the theoretical study of trialkylboranes like this compound, based on common practices in the field.

1. Geometry Optimization:

-

Methodology: Density Functional Theory (DFT) is the most common method for geometry optimization of organoboranes due to its favorable balance of accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable geometries for a broad range of molecules.

-

Basis Set: A Pople-style basis set, such as 6-31G(d) or a larger set like 6-311+G(d,p), is typically employed to provide a good description of the electronic structure. The inclusion of polarization functions (d) on heavy atoms and (p) on hydrogen atoms is crucial for accurately modeling bonding.

-

Software: Calculations are commonly performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

-

Procedure: An initial guess for the molecular geometry of this compound is constructed. The energy of this geometry is then minimized with respect to the nuclear coordinates until a stationary point on the potential energy surface is located. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

2. Vibrational Frequency Analysis:

-

Methodology: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d)).

-

Procedure: The second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) are calculated. Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.

-

Verification: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated frequencies can be compared with experimental IR and Raman spectra, often with the application of a scaling factor to account for anharmonicity and other systematic errors in the theoretical method.

3. Reaction Pathway Analysis:

-

Methodology: To study reaction mechanisms, such as hydroboration or the formation of "ate" complexes, transition state searches are performed.

-

Procedure: A guess for the geometry of the transition state is generated. Optimization algorithms, such as the Berny algorithm, are then used to locate the first-order saddle point on the potential energy surface that connects reactants and products.

-

Verification: A transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational analysis. The normal mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed. This involves following the reaction path downhill from the transition state in both the forward and reverse directions to ensure it leads to the correct minima.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key chemical processes involving this compound.

Caption: Hydroboration of propene to form this compound.

Caption: Formation of a tripropylborate "ate" complex.

Conclusion

Theoretical and computational chemistry provides a powerful lens through which to examine the structure, reactivity, and reaction mechanisms of this compound. While a comprehensive computational dataset for this specific molecule remains to be consolidated in the scientific literature, the principles and protocols for its study are well-established. By employing methods such as DFT, researchers can accurately model the molecular geometry and vibrational spectra of this compound and its derivatives. Furthermore, the elucidation of reaction pathways, such as the hydroboration of propene and the formation of "ate" complexes, offers invaluable insights that can guide the development of new synthetic methodologies. The continued application of these computational tools promises to further unlock the synthetic potential of this compound and other organoboron compounds in the fields of organic chemistry, materials science, and drug development.

References

Spectroscopic Profile of Tripropylborane: A Technical Guide

Introduction

Tripropylborane (C₉H₂₁B) is a trialkylborane that serves as a valuable reagent and intermediate in organic synthesis. Its utility in reactions such as hydroboration necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the characterization of this compound. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, detailed experimental protocols for its analysis, and visualizations of key analytical workflows and fragmentation pathways. Due to the air- and moisture-sensitive nature of this compound, specialized handling techniques are required for accurate spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the carbon-hydrogen framework and the environment of the boron atom in this compound.

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum of trialkylboranes is characterized by a single, broad resonance in the low-field region.

| Compound | Chemical Shift (δ) [ppm] |

| Trialkylboranes (general) | 83 - 93[1] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon atoms in the propyl chains. The data is referenced from a seminal study by Hart and Ford (1974).[2]

| Carbon Atom | Chemical Shift (δ) [ppm] |

| α-CH₂ | Data not available in search results |

| β-CH₂ | Data not available in search results |

| γ-CH₃ | Data not available in search results |

Note: The specific chemical shifts from the cited literature were not available in the performed search.

¹H NMR Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the chemical bonds within this compound. Key absorptions are expected for C-H and B-C bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2850 | C-H stretching (alkyl) |

| ~1465 | C-H bending (CH₂) |

| ~1380 | C-H bending (CH₃) |

| ~1100-1000 | B-C stretching |

Note: A specific experimental IR spectrum for this compound was not found in the conducted search. The provided data is based on typical ranges for alkylboranes.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. GC-MS data from the NIST Mass Spectrometry Data Center indicates a base peak at m/z 41.[2]

| m/z | Relative Intensity | Proposed Fragment |

| 140 | Low | [C₉H₂₁B]⁺ (Molecular Ion) |

| 98 | Moderate | [(C₃H₇)₂B]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 41 | 100 (Base Peak) | [C₃H₅]⁺ |

Note: The complete mass spectrum with relative intensities for all fragments was not available. The fragmentation pattern is proposed based on common fragmentation pathways for alkylboranes.

Experimental Protocols

The following protocols are generalized procedures for obtaining spectroscopic data for air-sensitive compounds like this compound.

NMR Spectroscopy Sample Preparation (Air-Sensitive)

-

Apparatus: A Schlenk line or a glovebox is required to maintain an inert atmosphere (N₂ or Ar). A J. Young NMR tube or a standard NMR tube with a septum-sealed cap is necessary.[4][5]

-

Solvent Degassing: The deuterated solvent (e.g., C₆D₆, CDCl₃) must be thoroughly degassed to remove dissolved oxygen, which is paramagnetic and can cause line broadening. This can be achieved by several freeze-pump-thaw cycles.[6]

-

Sample Preparation:

-

In a glovebox: The this compound sample is directly dissolved in the degassed deuterated solvent and transferred to the NMR tube. The tube is then sealed.

-

Using a Schlenk line: The J. Young NMR tube is evacuated and backfilled with inert gas three times. The this compound is added to the tube under a positive pressure of inert gas, followed by the cannula transfer of the degassed deuterated solvent. The tube is then sealed.[7]

-

-

Acquisition:

-

¹¹B NMR: A dedicated boron-observe probe or a broadband probe tuned to the ¹¹B frequency is used. A one-pulse experiment is typically sufficient. The spectral width should be wide enough to cover the expected chemical shift range for boranes (e.g., +100 to -120 ppm).[8][9] To minimize the broad background signal from borosilicate glass NMR tubes, quartz NMR tubes are recommended.[10]

-

¹H and ¹³C NMR: Standard acquisition parameters are generally applicable. For ¹³C NMR, a proton-decoupled experiment is standard.[6]

-

Infrared (IR) Spectroscopy (Air-Sensitive Liquid)

-

Apparatus: A sealed liquid IR cell with windows transparent to IR radiation (e.g., KBr, NaCl) is required. The cell should have ports that can be sealed with septa.

-

Sample Preparation:

-

Acquisition: The spectrum is recorded using a standard FT-IR spectrometer. A background spectrum of the empty cell (or the salt plates) should be acquired first and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

-

Apparatus: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the standard instrument for analyzing volatile compounds like this compound.

-

Sample Preparation:

-

Due to its reactivity with air and moisture, the sample must be handled under an inert atmosphere.

-

A dilute solution of this compound in a dry, volatile, and inert solvent (e.g., hexane, heptane) is prepared in a glovebox or using Schlenk techniques.

-

The solution is transferred to a GC vial with a septum cap.

-

-

GC-MS Conditions:

-

Injector: A split/splitless injector is typically used, with a high split ratio to prevent overloading of the column and detector. The injector temperature should be optimized to ensure volatilization without decomposition.

-

Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating the analyte from the solvent and any impurities.

-

Oven Program: A temperature program starting at a low temperature and ramping up is used to ensure good separation.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern. The mass range should be scanned from a low m/z (e.g., 35) to a value greater than the molecular weight of this compound (140 g/mol ).

-

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Proposed Mass Spectrometry Fragmentation of this compound

Caption: Proposed fragmentation of this compound in mass spectrometry.

References

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 2. This compound | C9H21B | CID 14224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRIPROPYL BORATE(688-71-1) 1H NMR spectrum [chemicalbook.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organomation.com [organomation.com]

- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 9. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]

- 10. Boron NMR [chem.ch.huji.ac.il]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Thermodynamic Properties of Tripropylborane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of tripropylborane. The information is compiled from available literature to serve as a foundational resource for professionals in research and development. Due to the limited availability of experimentally determined thermodynamic data for this compound, this guide also includes calculated values and representative experimental protocols for the determination of these properties in organoboron compounds.

Core Thermodynamic Properties

This compound, with the chemical formula (C₃H₇)₃B, is a colorless liquid at room temperature, recognized for its applications in organic synthesis.[1] A precise understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and theoretical modeling.

Physicochemical and Thermodynamic Data

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are calculated rather than experimentally determined, a reflection of the current state of publicly available data.

| Property | Value | State | Reference |

| Molar Mass | 140.07 g/mol | - | [2] |

| Boiling Point | 159 °C | Liquid | [3] |

| Melting Point | -56 °C | Solid | [3] |

| Density | 0.7204 g/cm³ | Liquid | [3] |

| Refractive Index | 1.4135 | Liquid | [3] |

| Enthalpy of Vaporization (ΔvapH) | 40.0 kJ/mol (over a temperature range of 273 to 393 K) | Liquid | [4] |

| Heat of Formation (ΔfH°) | -67.4 kcal/mol (-282.0 kJ/mol) (calculated) | Liquid | [5] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. Therefore, this section provides a generalized methodology for the determination of key thermodynamic properties based on established techniques for analogous organoboron compounds.

Determination of the Heat of Combustion by Bomb Calorimetry

The heat of combustion of pyrophoric and volatile organoboron compounds like this compound can be determined using a bomb calorimeter. The following protocol is a representative procedure.

-

Sample Preparation: A known mass of this compound is hermetically sealed in a thin-walled glass ampoule under an inert atmosphere to prevent premature reaction with air.[6]

-

Calorimeter Setup: The sealed ampoule is placed in a crucible within a calorimetric bomb. A known amount of water is added to the bomb to dissolve the solid combustion products (boric acid).[5][6] The bomb is then sealed and pressurized with purified oxygen to approximately 30 atm.[6]

-

Combustion: The calorimeter is assembled with a known mass of water in the jacket. The sample is ignited, and the temperature change of the water is meticulously recorded.

-

Analysis: The energy equivalent of the calorimeter is determined by combusting a standard substance, such as benzoic acid.[6] The heat of combustion of this compound is then calculated from the observed temperature change, accounting for the heats of formation of the final products (boric acid, carbon dioxide, and water).[5][7]

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization can be derived from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.

-

Vapor Pressure Measurement: The vapor pressure of this compound can be measured over a range of temperatures using a static or dynamic method. Given its reactivity, these measurements must be conducted in a vacuum or under an inert atmosphere.

-

Data Analysis: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature. The slope of the resulting line is equal to -ΔvapH/R, where R is the ideal gas constant, allowing for the calculation of the enthalpy of vaporization.

Visualizations

Synthesis of this compound: A Workflow Diagram

The synthesis of this compound is commonly achieved through the reaction of a boron halide with a Grignard reagent. The following diagram illustrates a typical experimental workflow for this synthesis.[8]

Caption: Workflow for the synthesis of this compound.

References

- 1. Heat of Formation of Decaborane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H21B | CID 14224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tri-N-Propylboron | 1116-61-6 [amp.chemicalbook.com]

- 4. Borane, tripropyl- [webbook.nist.gov]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Heat of Combustion of Borazine, B3N3H6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]

- 8. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Technical Guide to the Solubility of Tripropylborane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tripropylborane in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, physical properties, and outlines a comprehensive experimental protocol for the safe and accurate determination of this compound solubility. This guide is intended to be a valuable resource for laboratory professionals working with this pyrophoric and air-sensitive compound.

Introduction to this compound

This compound, with the chemical formula B(C₃H₇)₃, is an organoboron compound that exists as a clear, colorless liquid at room temperature.[1] It is a highly reactive substance, known for its pyrophoric nature, meaning it can spontaneously ignite upon contact with air. This reactivity necessitates handling in an inert atmosphere to ensure safety and maintain its chemical integrity. This compound is a valuable reagent in organic synthesis, primarily utilized in hydroboration reactions and as a potent reducing agent. An understanding of its solubility in various organic solvents is critical for its effective use in these applications, enabling proper solvent selection for reactions, purifications, and formulations.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its safe handling and for understanding its behavior in different solvent systems.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁B | [2] |

| Molecular Weight | 140.07 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.7204 g/cm³ at 24.7 °C | [3] |

| Melting Point | -56 °C | [3] |

| Boiling Point | 159 °C | [3] |

| Flash Point | -33 °F (-36 °C) (open cup) for Triethylborane (as an indicator of flammability) | [2] |

| Reactivity | Pyrophoric (ignites spontaneously in air), reacts with water and protic solvents. | [1] |

Qualitative Solubility of this compound

Based on available literature, this compound exhibits the following general solubility characteristics:

-

Water: Insoluble.[1] Like most organoboron compounds with alkyl chains, this compound is hydrophobic.

-

Non-Polar Organic Solvents: Soluble to miscible.[1][4] This includes a range of common laboratory solvents:

-

Alkanes: Hexane

-

Aromatic Hydrocarbons: Toluene

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

-

Polar Aprotic Solvents: While specific data is unavailable, it is anticipated to be soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), though its reactivity with any trace amounts of water in these hygroscopic solvents should be a consideration.

-

Polar Protic Solvents: Insoluble and reactive. This compound will react with alcohols and other protic solvents.

The principle of "like dissolves like" is a good predictor of this compound's solubility. As a non-polar molecule, it dissolves well in other non-polar solvents. The solubility of this compound in organic solvents is also influenced by temperature, generally increasing as the temperature rises.[1]

Experimental Protocol for the Quantitative Determination of this compound Solubility

The pyrophoric and air-sensitive nature of this compound demands specialized handling techniques to ensure safety and accuracy during solubility determination. The following protocol outlines a gravimetric method for determining the solubility of this compound in an organic solvent. This method should be performed in a well-ventilated fume hood or, preferably, within an inert atmosphere glovebox.

Materials and Equipment

-

This compound (in a Sure/Seal™ or similar air-sensitive reagent bottle)

-

Anhydrous organic solvent of interest (e.g., hexane, toluene, diethyl ether)

-

Inert gas supply (Nitrogen or Argon) with a manifold (Schlenk line)

-

Glovebox (optional, but highly recommended)

-

Schlenk flasks or other suitable reaction vessels with septa

-

Gas-tight syringes and needles

-

Cannula (double-tipped needle)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled bath or heating mantle with a temperature probe

-

Magnetic stirrer and stir bars

-

Filtration apparatus suitable for air-sensitive techniques (e.g., Schlenk filter stick)

-

Pre-weighed collection vials with septa

Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for determining this compound solubility.

Step-by-Step Procedure

-

Preparation:

-

All glassware must be thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and subsequently cooled under a stream of inert gas to remove any adsorbed moisture.

-

The organic solvent must be anhydrous. If not purchased as such, it should be dried over a suitable drying agent (e.g., molecular sieves) and degassed by several freeze-pump-thaw cycles or by sparging with an inert gas.

-

-

Equilibration:

-

In an inert atmosphere (glovebox or under a positive pressure of inert gas using a Schlenk line), transfer a known mass of the anhydrous solvent into a pre-weighed Schlenk flask containing a magnetic stir bar.

-

Using a gas-tight syringe, carefully add an excess of this compound to the solvent. The formation of a separate liquid phase or turbidity indicates that an excess has been added.

-

Seal the flask and place it in a thermostatically controlled bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient amount of time (e.g., 24 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Analysis:

-

Once equilibrium is established, stop the stirring and allow the excess this compound to settle.

-

Using a Schlenk filter stick or a cannula with a filter tip, carefully withdraw a sample of the clear, saturated supernatant and transfer it to a pre-weighed, sealable vial. It is crucial to avoid transferring any of the undissolved this compound.

-

Accurately weigh the vial containing the saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the vial under a gentle stream of inert gas or under vacuum. Given the volatility of this compound, this step should be performed at a low temperature to minimize loss of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the this compound residue.

-

-

Calculation of Solubility:

-

Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of this compound in the saturated solution = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent in the saturated solution = (Mass of the saturated solution) - (Mass of this compound in the saturated solution)

-

Solubility ( g/100 g solvent) = [(Mass of this compound) / (Mass of solvent)] x 100

-

Alternative Analytical Techniques for Quantification

While the gravimetric method is straightforward, other analytical techniques can be employed to determine the concentration of this compound in the saturated solution. These methods may offer higher precision and are particularly useful if the gravimetric method is challenging due to the volatility of the components.

-

Gas Chromatography (GC): A calibrated GC method can be used to determine the concentration of this compound in the saturated solution. An internal standard should be used to improve accuracy.

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): These highly sensitive techniques can be used to determine the boron concentration in a diluted aliquot of the saturated solution.[5] This value can then be used to calculate the concentration of this compound.

Safety Considerations

This compound is a pyrophoric and air-sensitive compound. All handling must be conducted under an inert atmosphere (nitrogen or argon).[6][7][8] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn. Work should be performed in a chemical fume hood, and a Class D fire extinguisher (for combustible metals) should be readily available. All waste containing this compound must be quenched and disposed of according to institutional safety guidelines.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Triethylborane | C6H15B | CID 7357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. ehs.utexas.edu [ehs.utexas.edu]

- 5. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 7. research.wayne.edu [research.wayne.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Stability and Storage of Tripropylborane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of tripropylborane, a versatile organoboron compound. Understanding its chemical stability, proper handling, and appropriate storage conditions is paramount for ensuring its integrity and the success of its applications in research and development.

Core Concepts of this compound Stability

This compound, with the chemical formula B(C₃H₇)₃, is a colorless, liquid organoborane that is highly reactive, particularly in the presence of oxygen and water.[1] Its stability is intrinsically linked to its handling and storage environment. While relatively stable when maintained under a strictly inert atmosphere, its reactivity necessitates careful management to prevent degradation.[1]

Key Stability-Influencing Factors:

-

Oxygen: this compound readily reacts with atmospheric oxygen. This oxidation can lead to the formation of a variety of byproducts, including borinates and borates, which can affect the purity and reactivity of the compound.[1]

-

Moisture: As with many organoboranes, this compound is susceptible to hydrolysis. Contact with water will lead to the cleavage of the boron-carbon bonds, forming boric acid and propane.

-

Temperature: While generally stable at ambient temperatures, elevated temperatures can promote isomerization and other decomposition pathways.[2]

-

Light: Although not extensively documented for this compound specifically, photochemical degradation can be a concern for some organoboron compounds. Therefore, storage in the dark is a recommended precautionary measure.

Recommended Storage and Handling Protocols

Proper storage and handling are critical for maintaining the quality and stability of this compound. The following protocols are based on best practices for air- and moisture-sensitive reagents.

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (e.g., dry nitrogen or argon) | Prevents oxidation and hydrolysis.[1] |

| Temperature | Cool, dry place (2-8 °C recommended) | Minimizes potential for thermal degradation and isomerization. |

| Container | Tightly sealed, dry glass bottle with a PTFE-lined cap. Stainless steel or other compatible metal containers may also be suitable. | Prevents atmospheric contamination and reaction with container materials. |

| Light Exposure | Store in the dark or in an amber-colored bottle. | Protects against potential photodegradation. |

Handling Procedures:

All manipulations of this compound should be carried out using standard Schlenk line or glovebox techniques to maintain an inert atmosphere. Syringes and cannulas used for transfer must be thoroughly dried and purged with inert gas before use.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, its purity and stability should be periodically assessed. The following are detailed methodologies for key analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Analysis

Objective: To determine the purity of this compound and quantify any volatile impurities or degradation products.

Methodology:

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is suitable. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injector: Use a split/splitless injector. A split injection is generally preferred to avoid column overload.

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1 (can be optimized)

-

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp Rate: 10 °C/min.

-

Final Temperature: 250 °C, hold for 5 minutes.

-

-

Detector: FID

-

Detector Temperature: 300 °C

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 300 mL/min

-

Makeup Gas (Helium or Nitrogen): 25 mL/min

-

-

Sample Preparation: Due to its air sensitivity, sample preparation must be conducted in an inert atmosphere (glovebox).

-

Prepare a stock solution of this compound in a dry, degassed, non-polar solvent (e.g., hexane or toluene) at a concentration of approximately 1000 ppm.

-

Perform serial dilutions to create a series of calibration standards.

-

Prepare the sample for analysis by diluting it in the same solvent to fall within the calibration range.

-

-

Data Analysis: The purity of this compound is determined by the area percent method, assuming that all components have a similar response factor on the FID. For more accurate quantification, an internal or external standard can be used.

Quantitative ¹H NMR Spectroscopy for Purity and Degradation Monitoring

Objective: To provide a quantitative assessment of this compound purity and to identify and quantify non-volatile impurities or degradation products.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent that is compatible with this compound and will not react with it, such as benzene-d₆ or toluene-d₈. The solvent must be thoroughly dried and degassed.

-

Sample Preparation (in a glovebox):

-

Accurately weigh a known amount of a high-purity, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) into an NMR tube.

-

Accurately weigh a known amount of the this compound sample into the same NMR tube.

-

Add the deuterated solvent to dissolve both the standard and the sample.

-

Seal the NMR tube with a tight-fitting cap and wrap with parafilm.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): This is a critical parameter for quantitative NMR. It should be set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the standard. A value of 30-60 seconds is often sufficient.

-

Pulse Angle: A 90° pulse should be used.

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the peaks of interest).

-

-

Data Processing:

-

Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

-

Carefully phase the spectrum and correct the baseline.

-

Integrate the well-resolved peaks corresponding to the analyte and the internal standard.

-

-

Calculation: The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

Visualization of Key Processes

Logical Workflow for Stability Testing

Caption: Workflow for a typical stability study of this compound.

Decomposition Pathway of this compound in the Presence of Air and Moisture

Caption: Simplified degradation pathways of this compound.

Conclusion

The stability of this compound is critically dependent on the exclusion of air and moisture. By adhering to stringent inert atmosphere techniques for both storage and handling, and by implementing a robust analytical monitoring program, researchers and drug development professionals can ensure the integrity of this valuable reagent. The detailed experimental protocols provided in this guide offer a framework for establishing in-house quality control procedures for this compound.

References

Methodological & Application

Application Notes and Protocols: Tripropylborane in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tripropylborane, an organoboron compound with the chemical formula (C₃H₇)₃B, is a versatile reagent in modern organic synthesis.[1] As a member of the trialkylborane family, it is a colorless liquid that is pyrophoric and reactive towards water and alcohols.[1][2] Its utility stems from the unique reactivity of the boron-carbon bond, which, despite being largely covalent, possesses significant Lewis acidity at the boron center and can participate in both ionic and radical pathways.[2] This dual reactivity makes this compound a valuable tool for a range of chemical transformations, including hydroboration-oxidation, radical-initiated C-C bond formation, and as a catalyst in specific reactions. These notes provide an overview of its key applications, complete with experimental protocols and quantitative data.

Application 1: Synthesis of Primary Alcohols via Hydroboration-Oxidation

One of the most fundamental applications of boranes is the hydroboration-oxidation of alkenes, a reaction that provides a powerful method for the anti-Markovnikov hydration of double bonds.[3] When borane (BH₃) is reacted with three equivalents of a terminal alkene like propene, this compound is formed as a key intermediate. Subsequent oxidation of this intermediate, typically with alkaline hydrogen peroxide, yields the corresponding primary alcohol with high regioselectivity.[4][5] The overall transformation constitutes a syn-addition of water across the alkene.[6]

Logical Workflow: Hydroboration-Oxidation

Caption: Workflow for the two-step hydroboration-oxidation of an alkene.

Quantitative Data: Hydroboration-Oxidation of Terminal Alkenes

The hydroboration-oxidation sequence is known for its high yields and excellent regioselectivity for producing primary alcohols from terminal alkenes.[4]

| Alkene | Product | Hydroborating Agent | Oxidation Conditions | Yield (%) | Reference |

| 1-Hexene | 1-Hexanol | BH₃ in THF | 3N NaOH, 30% H₂O₂ | ~85-90 | [4] |

| 1-Octene | 1-Octanol | Disiamylborane | 3N NaOH, 30% H₂O₂ | 93 | [4] |

| Propene | 1-Propanol | BH₃ in THF | NaOH, H₂O₂ | High (Typical) | [3] |

Note: The protocol for 1-hexanol involves the in-situ formation of trihexylborane, which is analogous to this compound.

Experimental Protocol: Synthesis of 1-Propanol from Propene

This protocol describes the in situ generation of this compound from propene, followed by oxidation to 1-propanol.

Materials:

-

Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution

-

Propene gas

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a condenser under a nitrogen atmosphere.

-

Hydroboration:

-

To the flask, add 100 mL of a 1.0 M solution of BH₃•THF (0.1 mol BH₃).

-

Cool the solution to 0-5 °C using an ice bath.

-

Bubble propene gas (0.3 mol) through the solution at a rate that maintains the reaction temperature below 10 °C. The formation of the this compound intermediate occurs.[4]

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

-

Oxidation:

-

Cool the reaction mixture back to 0-5 °C.

-

Slowly add 35 mL of 3 M NaOH solution (0.105 mol), ensuring the temperature does not exceed 30 °C.[4]

-

Carefully add 35 mL of 30% H₂O₂ (0.34 mol) dropwise, maintaining the temperature between 30-40 °C with cooling.[4]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 1-2 hours.

-

-

Workup:

-

Pour the mixture into 100 mL of water and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-propanol.

-

Application 2: Radical-Mediated Carbon-Carbon Bond Formation

Trialkylboranes, including this compound, serve as excellent initiators for radical reactions under mild conditions.[7] In the presence of a small amount of oxygen (air), a B-C bond undergoes homolytic cleavage to generate an alkyl radical (e.g., a propyl radical) and a borinate radical.[8][9] This initiation method avoids the use of heat or UV light, making it suitable for thermally sensitive substrates.[7] The generated alkyl radical can then participate in a variety of transformations, such as conjugate additions and halogenations.

Mechanism: Radical Initiation and Conjugate Addition

Caption: this compound as a radical initiator for conjugate addition.

Quantitative Data: Trialkylborane-Initiated Radical Reactions

While specific data for this compound is less common in literature, data for the closely related triethylborane is abundant and demonstrates the efficiency of this method.

| Radical Precursor | Substrate | Initiator System | Product Type | Yield (%) | Reference |

| t-Butyl iodide | (E)-β-Nitrostyrene | Et₃B / Air | trans-Alkene | 92 | [10] |

| Cyclohexyl iodide | (E)-β-Nitrostyrene | Et₃B / Air | trans-Alkene | 85 | [10] |

| Alkyl Iodides | Various | R₃B / O₂ | Alkylated Products | Generally High | [7][8] |

Experimental Protocol: Radical Conjugate Addition to an Enone

This protocol is a general method for the 1,4-addition of an alkyl group to an α,β-unsaturated carbonyl, initiated by this compound.

Materials:

-

Alkyl halide (e.g., isopropyl iodide)

-

α,β-Unsaturated carbonyl (e.g., cyclohexenone)

-